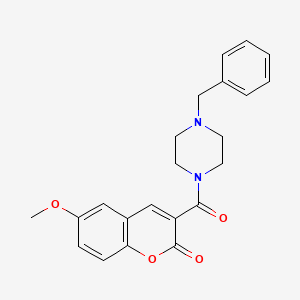3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
CAS No.: 325471-62-3
Cat. No.: VC6890605
Molecular Formula: C22H22N2O4
Molecular Weight: 378.428
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 325471-62-3 |
|---|---|
| Molecular Formula | C22H22N2O4 |
| Molecular Weight | 378.428 |
| IUPAC Name | 3-(4-benzylpiperazine-1-carbonyl)-6-methoxychromen-2-one |
| Standard InChI | InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3 |
| Standard InChI Key | QZHFEPJMDOSPMF-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a coumarin core (2H-chromen-2-one) substituted at the 3-position with a 4-benzylpiperazine-1-carbonyl group and at the 6-position with a methoxy group. The integration of these functional groups confers unique physicochemical and biological properties:
-
Coumarin backbone: Known for planar aromaticity, fluorescence, and photostability .
-
4-Benzylpiperazine-1-carbonyl: Introduces hydrogen-bonding capabilities and structural flexibility, often associated with neurological activity .
-
6-Methoxy group: Enhances electron-donating effects, potentially altering photophysical and redox properties .
Table 1: Comparative Structural Data of Related Coumarin Derivatives
*Estimated based on structural analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can be inferred from methodologies used for analogous compounds:
-
Coumarin Core Formation:
-
Introduction of the Benzylpiperazine Moiety:
-
Carboxylation at C-3: Coumarin-3-carboxylic acid is synthesized via Knoevenagel condensation, followed by reaction with 4-benzylpiperazine using carbodiimide coupling agents (e.g., EDC, DCC) .
-
Protection/Deprotection Strategies: Methoxy groups are typically introduced early and protected during subsequent reactions.
-
Key Reaction Steps:
Analytical Characterization
-
Spectroscopic Data:
-
Mass Spectrometry: Molecular ion peak at m/z 378.4 (M⁺) with fragmentation patterns consistent with coumarin and benzylpiperazine cleavage .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform) due to the hydrophobic benzylpiperazine group .
-
Stability: Susceptible to photodegradation under UV light, typical of coumarin derivatives .
Computational Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume